![molecular formula C13H12F6N2O B6362631 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95% CAS No. 1159574-25-0](/img/structure/B6362631.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3,5-Bis(trifluoromethyl)benzoyl” part suggests the presence of a benzoyl group (a type of acyl group derived from benzoic acid) with two trifluoromethyl groups attached to the benzene ring at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a piperazine ring with a benzoyl group attached, where the benzene ring of the benzoyl group has trifluoromethyl groups at the 3rd and 5th positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific structure of the compound. For example, the presence of the trifluoromethyl groups and the benzoyl group could influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial Studies
The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives which are potent growth inhibitors of drug-resistant bacteria . These derivatives have shown to be effective against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Drug Development
The trifluoromethyl group, which is a part of the compound, is found in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds exhibits numerous pharmacological activities .
Synthesis of FDA-Approved Drugs
The compound is used in the production of selinexor , an FDA-approved drug . The process begins with 3,5-bis(trifluoromethyl)benzonitrile, which is hydrolyzed to form 3,5-bis(trifluoromethyl)benzamide .
Inhibition of MRSA Persisters
The synthesized compounds from “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” are found to be bactericidal and potent against MRSA persisters .
Biofilm Eradication
Compounds synthesized from “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Direct Amidation Reaction
The compound is used in a solventless direct amidation reaction to prepare novel N-(3,5-Bis(trifluoromethyl)benzyl)stearamide . This method is conducted in air without any special treatment or activation .
Mechanism of Action
Target of Action
The primary target of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is related to Li-S batteries . The compound is used in the synthesis of a triazine-based covalent organic framework , which is used in Li-S batteries .
Mode of Action
The compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound .
Biochemical Pathways
The compound affects the energy storage and discharge pathways in Li-S batteries . By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of these batteries .
Result of Action
The result of the compound’s action is an improved capacity and cyclic stability of Li-S batteries . This is due to the suppression of polysulfide diffusion, which enhances the overall performance of the batteries .
Future Directions
The future directions for research and development involving “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific properties and potential applications of the compound. Piperazine derivatives are a broad class of compounds with diverse uses, so there could be many potential directions for future research .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHVDXLYQKPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)


![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)
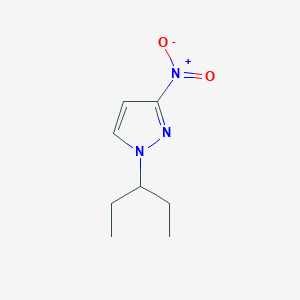
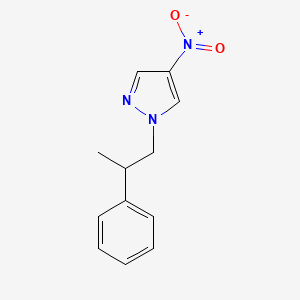
![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
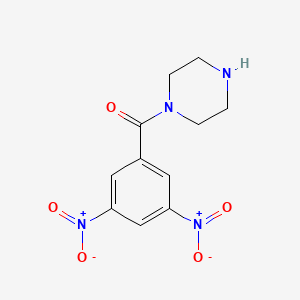
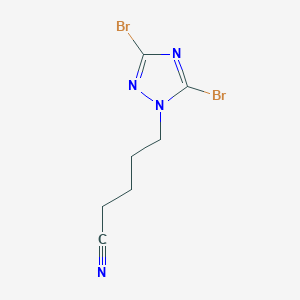
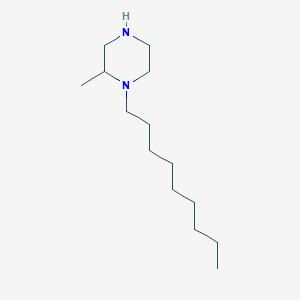
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
